molecular formula C11H12N2O2S B3230468 2-(1H-indol-5-yl)-N-methylethenesulfonamide CAS No. 1305334-90-0

2-(1H-indol-5-yl)-N-methylethenesulfonamide

Cat. No. B3230468
CAS RN: 1305334-90-0
M. Wt: 236.29 g/mol
InChI Key: PKLARCZPXGMPRD-FNORWQNLSA-N
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Description

Indole derivatives are organic compounds that contain an indole moiety. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . It’s an important structure in many natural products and biologically active compounds .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions such as Fischer indolisation . This process involves the condensation of (2,2-Dimethoxy-ethyl)-trimethylammonium bromide with thiophenol followed by Fischer indolisation with polyphosphoric acid .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, some indole derivatives have been found to inhibit α-glucosidase, an enzyme that plays a key role in regulating blood glucose levels .

Scientific Research Applications

  • Antitubercular Potential : Purushotham and Poojary (2018) conducted a study on a compound closely related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, where they explored its potential as an antitubercular agent. The compound demonstrated plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).

  • Kinetic and Mechanistic Aspects in Oxidation : Shankarlingaiah, Manjunatha, and Puttaswamy (2015) investigated the oxidation of Naratriptan, a drug chemically related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, with chloramine-T in an alkaline medium. This study provides insights into the reaction mechanisms and kinetics in the presence and absence of a palladium (II) chloride catalyst, which is crucial for understanding the chemical behavior of related compounds (Shankarlingaiah, Manjunatha, & Puttaswamy, 2015).

  • Antimicrobial and Antifungal Activities : Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, which are structurally related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide. These compounds showed significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as antifungal properties. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).

  • Role in Cancer Therapy : Pişkin, Canpolat, and Öztürk (2020) investigated a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups for photodynamic therapy in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of this compound highlight its potential in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Potential as 5-HT6 Receptor Antagonists : Zajdel et al. (2016) designed a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, which are related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, as 5-HT6 receptor antagonists. These compounds demonstrated pro-cognitive and antidepressant-like properties, indicating potential applications in neurological and psychiatric disorders (Zajdel et al., 2016).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. For example, some indole derivatives act as α-glucosidase inhibitors, preventing the breakdown of oligosaccharides and disaccharides to α-glucose .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary depending on the specific compound. Some indole derivatives can cause skin and eye irritation, and inhalation or ingestion can be harmful .

Future Directions

Indole derivatives have a wide range of biological activities and have immense potential for therapeutic applications. Researchers are continually synthesizing new indole derivatives and evaluating their biological activities in the hopes of discovering new drugs .

properties

IUPAC Name

(E)-2-(1H-indol-5-yl)-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-8,12-13H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLARCZPXGMPRD-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)/C=C/C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-5-yl)-N-methylethenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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